1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC0860347
InChI: InChI=1S/C23H21N5/c1-26-11-13-27(14-12-26)22-15-18(17-7-3-2-4-8-17)19(16-24)23-25-20-9-5-6-10-21(20)28(22)23/h2-10,15H,11-14H2,1H3
SMILES: CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5
Molecular Formula: C23H21N5
Molecular Weight: 367.4 g/mol

1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

CAS No.:

Cat. No.: VC0860347

Molecular Formula: C23H21N5

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methyl-1-piperazinyl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile -

Specification

Molecular Formula C23H21N5
Molecular Weight 367.4 g/mol
IUPAC Name 1-(4-methylpiperazin-1-yl)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C23H21N5/c1-26-11-13-27(14-12-26)22-15-18(17-7-3-2-4-8-17)19(16-24)23-25-20-9-5-6-10-21(20)28(22)23/h2-10,15H,11-14H2,1H3
Standard InChI Key LPTQFHDOZHHZPQ-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5
Canonical SMILES CN1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator